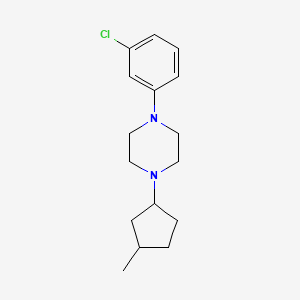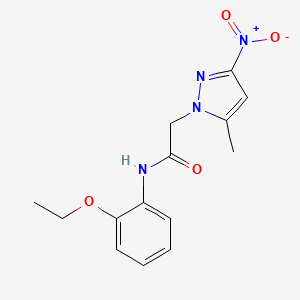methanone](/img/structure/B6041934.png)
[1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl](3-fluoro-4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl](3-fluoro-4-methoxyphenyl)methanone is a chemical compound that belongs to the class of benzoylphenylpiperidines. It is a potent and selective dopamine D3 receptor antagonist, which has been extensively studied for its potential use in the treatment of various neurological disorders.
作用机制
[1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl](3-fluoro-4-methoxyphenyl)methanone acts as a potent and selective dopamine D3 receptor antagonist, which can block the binding of dopamine to the receptor. This can modulate the dopaminergic neurotransmission in the brain, leading to various effects on behavior, cognition, and emotion. It can also affect the release of other neurotransmitters, such as serotonin and glutamate, which can further modulate the brain function.
Biochemical and Physiological Effects:
[1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl](3-fluoro-4-methoxyphenyl)methanone has been shown to have various biochemical and physiological effects, such as reducing the locomotor activity, improving the working memory, and decreasing the drug-seeking behavior in animal models. It has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which can prevent the neurodegeneration and neuroinflammation in the brain.
实验室实验的优点和局限性
[1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl](3-fluoro-4-methoxyphenyl)methanone has several advantages for lab experiments, such as its high potency, selectivity, and specificity for the dopamine D3 receptor. It can also be easily synthesized and purified, making it suitable for large-scale production. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
未来方向
[1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl](3-fluoro-4-methoxyphenyl)methanone has several potential future directions for research, such as its use in the treatment of various neurological disorders, its development as a PET tracer for imaging the dopamine D3 receptor in vivo, and its optimization for better pharmacokinetics and bioavailability. It can also be used as a tool compound for studying the dopaminergic neurotransmission and its role in various brain functions.
合成方法
The synthesis of [1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl](3-fluoro-4-methoxyphenyl)methanone involves the reaction of 1-(5-chloro-2-fluorobenzoyl)piperidine with 3-fluoro-4-methoxybenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired compound. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.
科学研究应用
[1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl](3-fluoro-4-methoxyphenyl)methanone has been extensively studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, addiction, and depression. It acts as a potent and selective dopamine D3 receptor antagonist, which can modulate the dopaminergic neurotransmission in the brain. It has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
属性
IUPAC Name |
[1-(5-chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2NO3/c1-27-18-7-4-12(9-17(18)23)19(25)13-3-2-8-24(11-13)20(26)15-10-14(21)5-6-16(15)22/h4-7,9-10,13H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUWWSBCCAGHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-methoxy-6-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6041891.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6041898.png)
![1-[3-(4-chlorophenoxy)benzyl]azepane](/img/structure/B6041905.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B6041911.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041912.png)
![N-cyclopropyl-5-{1-[3-(1H-pyrrol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6041913.png)
![methyl 2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6041919.png)
![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B6041929.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6041944.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6041968.png)
![5-chloro-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6041978.png)
![4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6041980.png)